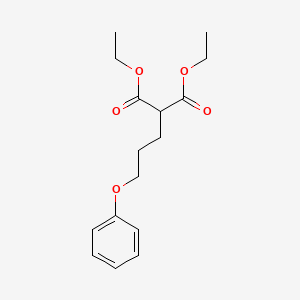

diethyl (3-phenoxypropyl)malonate

Description

Historical Context and Evolution of Malonate Ester Utilization in Complex Molecule Construction

The use of malonate esters, such as diethyl malonate, in organic synthesis has a rich history dating back to the 19th century. The malonic ester synthesis is a classic and powerful method for preparing carboxylic acids. tutorchase.comwikipedia.org This reaction involves the deprotonation of the acidic α-hydrogen of a malonic ester to form a stable enolate, which can then be alkylated with an alkyl halide. askthenerd.com Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield a carboxylic acid with two additional carbon atoms. askthenerd.com

Over the years, the scope of the malonic ester synthesis has expanded significantly. studysmarter.co.uk It has been adapted to produce a wide array of organic compounds, including amino acids, barbiturates, and other heterocyclic systems. tutorchase.comwikipedia.org The ability to introduce various substituents onto the malonate backbone has made it an indispensable tool for building molecular complexity. chemicalbook.com The evolution of this methodology has paved the way for the use of more elaborate malonate derivatives, such as diethyl (3-phenoxypropyl)malonate, in the construction of highly functionalized target molecules.

Strategic Significance of the (3-Phenoxypropyl) Moiety in Synthetic Design

The (3-phenoxypropyl) group within this compound is not merely a passive component; it plays a crucial strategic role in the design of new molecules, particularly in medicinal chemistry. The phenoxy group is considered a "privileged scaffold" in drug discovery, meaning it is a structural feature that appears in numerous biologically active compounds. mdpi.com Its presence can enhance a molecule's ability to interact with biological targets through π–π stacking and hydrogen bonding. mdpi.com

The three-carbon propyl linker provides conformational flexibility, allowing the phenoxy group to orient itself optimally within a binding pocket. This flexibility is a key consideration in rational drug design. biomedres.us Furthermore, the phenoxy ring can be readily substituted to fine-tune the electronic and steric properties of the molecule, a common strategy in lead optimization during drug development. rsc.org The incorporation of this moiety can therefore impart desirable pharmacokinetic and pharmacodynamic properties to the final product.

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and related structures is diverse, touching upon areas from medicinal chemistry to materials science. One notable application is in the synthesis of febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout. google.comgoogle.com The synthesis of febuxostat often involves the use of intermediates derived from or similar to this compound. google.comgoogle.com

Researchers are also exploring the use of malonate derivatives in the development of novel bioactive compounds. For instance, studies have investigated the antifungal properties of diethyl 2-((aryl(alkyl)amino)methylene)malonates, which are structurally related to this compound. mdpi.com These findings highlight the potential for discovering new therapeutic agents by modifying the substituents on the malonate core.

Furthermore, the principles of malonic ester synthesis are being applied in innovative ways. For example, intramolecular versions of the reaction are used to create cyclic compounds, and the reaction can be combined with other synthetic methods to build complex molecular architectures. wikipedia.orgstudysmarter.co.uk These advanced synthetic strategies underscore the ongoing relevance and adaptability of malonate chemistry in modern organic synthesis.

Role of this compound as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile synthon for introducing the (3-phenoxypropyl)acetic acid moiety or related structures into a target molecule.

The core reactivity of this compound lies in the acidity of the α-hydrogen, located on the carbon between the two ester groups. chemicalbook.com Treatment with a base, such as sodium ethoxide, generates a stabilized carbanion. libretexts.org This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce additional side chains. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides. chemicalbook.com

Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chemicalbook.com

Cyclization Reactions: Intramolecular reactions to form cyclic structures. wikipedia.org

Following these transformations, the ester groups can be hydrolyzed to carboxylic acids, and subsequent heating can induce decarboxylation to yield a monosubstituted acetic acid derivative. masterorganicchemistry.com This sequence of reactions provides a reliable and flexible route for elaborating the (3-phenoxypropyl) fragment into more complex structures.

Below is a table summarizing some of the key reactions of malonic esters, which are applicable to this compound.

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | Alkyl Halide, Base | Substituted Malonic Ester |

| Dialkylation | 2 eq. Alkyl Halide, 2 eq. Base | Disubstituted Malonic Ester |

| Acylation | Acyl Halide, Base | Acylmalonic Ester |

| Michael Addition | α,β-Unsaturated Carbonyl, Base | 1,5-Dicarbonyl Compound |

| Hydrolysis & Decarboxylation | Acid or Base, Heat | Substituted Acetic Acid |

This versatility makes this compound a valuable and strategic building block for synthetic chemists aiming to construct complex and functionally rich molecules.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3-phenoxypropyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-19-15(17)14(16(18)20-4-2)11-8-12-21-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGGSCWBFBWZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCOC1=CC=CC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286082 | |

| Record name | Diethyl (3-phenoxypropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-89-7 | |

| Record name | NSC43726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (3-phenoxypropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 3 Phenoxypropyl Malonate

Classical Malonic Ester Synthesis Approaches

The malonic ester synthesis is a cornerstone of organic chemistry for the formation of carbon-carbon bonds and the preparation of substituted carboxylic acids. openochem.org This classical approach is frequently employed for the synthesis of diethyl (3-phenoxypropyl)malonate.

Alkylation of Unsubstituted Malonic Esters with 3-Phenoxypropyl Halides

The most direct and widely utilized method for synthesizing this compound is the alkylation of diethyl malonate with a suitable 3-phenoxypropyl halide, such as 3-phenoxypropyl bromide. This reaction follows a typical SN2 mechanism. libretexts.org

The process begins with the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups (pKa ≈ 12.6). libretexts.org A strong base, commonly sodium ethoxide (NaOEt) in ethanol (B145695), is used to generate a resonance-stabilized enolate ion. libretexts.orgchemeurope.com This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 3-phenoxypropyl halide and displacing the halide leaving group to form the desired C-alkylated product. wikipedia.orglscollege.ac.in

Enolate Formation: Diethyl malonate reacts with a base (e.g., sodium ethoxide) to form the diethyl malonate enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the 3-phenoxypropyl halide, leading to the formation of this compound and a salt byproduct.

The choice of base and solvent is crucial; typically, the alkoxide base matches the alcohol used as a solvent to prevent transesterification, a reaction that would lead to a mixture of ester products. chemeurope.comwikipedia.org

Optimization of Alkylation Conditions and Yields

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Table 1: Factors Influencing Alkylation of Diethyl Malonate

| Factor | Description |

| Base | Strong bases like sodium ethoxide or potassium carbonate are commonly used to ensure complete deprotonation of the diethyl malonate. libretexts.orggoogle.com The choice of base can influence the reaction rate and selectivity. |

| Solvent | The solvent should be inert to the reactants and capable of dissolving both the enolate and the alkylating agent. Ethanol is often used with sodium ethoxide. wikipedia.org Other solvents like dimethylformamide (DMF) have also been employed. google.com |

| Temperature | The reaction is often carried out at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can promote side reactions. spkx.net.cn |

| Reaction Time | Sufficient reaction time is necessary for the completion of the alkylation. Monitoring the reaction progress by techniques like gas chromatography can help determine the optimal duration. spkx.net.cn |

| Phase-Transfer Catalysis | In some cases, a phase-transfer catalyst, such as a tetraalkylammonium salt, can be added to improve the reaction between the water-soluble enolate and the organic-soluble alkyl halide, especially when using a biphasic solvent system. google.com |

A study on the C-alkylation of dialkyl malonates found that adding a phase-transfer catalyst after a certain percentage of the dialkyl malonate has reacted can significantly improve the conversion rate to over 98%. google.com Another optimization study for a similar alkylation reaction investigated the ratio of reactants, reaction time, and temperature to achieve a yield of 70.6 ± 0.11%. spkx.net.cn

Prevention of Dialkylation and Side Reactions

A significant challenge in malonic ester synthesis is the potential for dialkylation. wikipedia.orglscollege.ac.in After the initial alkylation, the resulting mono-alkylated product still possesses an acidic proton on the α-carbon, which can be removed by the base to form a new enolate. This enolate can then react with another molecule of the alkylating agent, leading to a dialkylated byproduct.

To minimize dialkylation, several strategies can be employed:

Stoichiometry Control: Using a carefully controlled molar ratio of the reactants, typically with a slight excess of the malonic ester, can favor mono-alkylation.

Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

Choice of Reaction Conditions: Lowering the reaction temperature can sometimes help to control the reactivity and favor the desired mono-alkylated product.

Another potential side reaction is transesterification, which can be avoided by using a base with an alkoxide that matches the ester group of the malonate (e.g., sodium ethoxide with diethyl malonate). chemeurope.comwikipedia.org

Advanced and Catalytic Synthetic Protocols

In addition to the classical methods, modern organic synthesis has introduced advanced catalytic protocols for the formation of C-C bonds, which can be applied to the synthesis of this compound and its analogs.

Palladium-Catalyzed Arylation and Alkylation Variants

Palladium catalysis has become a powerful tool for forming carbon-carbon bonds. While direct palladium-catalyzed synthesis of this compound is not extensively reported, related palladium-catalyzed reactions of malonates are well-established. These reactions typically involve the coupling of an aryl or alkyl halide with a malonate enolate. nih.gov

The general catalytic cycle for such a reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the halide (e.g., an aryl bromide) to form a palladium(II) intermediate.

Transmetalation or Enolate Attack: The malonate enolate coordinates to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The use of sterically hindered phosphine (B1218219) ligands, such as P(t-Bu)₃, is often crucial for the success of these couplings, as they promote the desired C-bound enolate coordination over the deactivating O-bound mode. researchgate.net These methods offer high efficiency and functional group tolerance. nih.govresearchgate.net For instance, palladium-catalyzed carbonylation of ethyl chloroacetate (B1199739) can produce diethyl malonate with high yields (up to 92.5%) under mild conditions, especially with the use of a phase-transfer catalyst. researchgate.net

Copper-Catalyzed Cross-Coupling Methodologies for Malonate Functionalization

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. researchgate.net The copper-catalyzed arylation of diethyl malonate with aryl iodides has been demonstrated to proceed in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov

This methodology typically employs a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, along with a base like cesium carbonate (Cs₂CO₃) and a ligand. organic-chemistry.orgnih.gov The ligand, for example, 2-phenylphenol, plays a critical role in preventing side reactions and product decomposition. organic-chemistry.org

While the direct synthesis of this compound via this method would involve an alkyl halide rather than an aryl halide, the principles of copper-catalyzed C-H activation and cross-coupling are an active area of research and may offer future synthetic routes. The versatility of copper catalysis allows for a broad range of functional groups to be tolerated, making it an attractive area for further development in malonate functionalization. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

The application of microwave irradiation in the synthesis of diethyl malonate derivatives has been shown to significantly improve reaction efficiency by drastically reducing reaction times and often increasing yields compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in public literature, the principles can be extrapolated from the synthesis of structurally related α-aryl malonates.

In a typical procedure, the synthesis would involve the reaction of a suitable aryl halide with diethyl malonate in the presence of a catalyst and a base. Research on the α-arylation of diethyl malonate demonstrates that microwave irradiation can facilitate this coupling reaction in minutes as opposed to hours. researchgate.net For instance, the coupling of aryl halides with diethyl malonate using a copper(I) triflate (Cu(OTf)₂) catalyst, 2-picolinic acid as a ligand, and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) is effectively accelerated by microwave heating. researchgate.net A temperature of 90°C for 30 minutes under microwave conditions has proven effective for similar reactions. researchgate.net This rapid heating leads to higher throughput and energy efficiency, key advantages in chemical synthesis. researchgate.netmorressier.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Arylation of Diethyl Malonate

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Catalyst System | Cu(OTf)₂, 2-picolinic acid, Cs₂CO₃ | Cu(OTf)₂, 2-picolinic acid, Cs₂CO₃ |

| Solvent | Toluene | Toluene |

| Temperature | 90 °C | 90 °C |

| Reaction Time | Several hours | 30 minutes |

| Yield | Moderate to High | High |

This table illustrates the typical enhancements seen in related syntheses, based on findings from studies on α-aryl malonates. researchgate.net

Green Chemistry Approaches in this compound Preparation

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. This involves the use of less hazardous solvents, sustainable catalysts, and energy-efficient processes.

Solvent-Free and Environmentally Benign Syntheses

A primary goal in green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. While specific solvent-free methods for preparing this compound are not widely documented, research into related processes points towards this trend. Microwave-assisted syntheses, for example, can sometimes be conducted under solvent-free or reduced-solvent conditions, which simplifies workup procedures and reduces chemical waste. nih.gov

The choice of solvent is critical; for instance, in the synthesis of related malonates, aromatic hydrocarbons like toluene and dimethylbenzene have been used. google.comgoogle.com The move towards more environmentally benign solvents or solvent-free conditions represents a key area for future research in the synthesis of this compound.

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is crucial for greening the synthesis of malonate esters. Traditional methods sometimes rely on transition metal catalysts like palladium, rhodium, or cobalt complexes. google.comgoogle.com While effective, concerns about the cost, toxicity, and environmental impact of some heavy metals have driven research towards more sustainable alternatives.

An emerging area of interest is the use of catalysts based on more abundant and less toxic metals, such as iron. rsc.org For example, an iron(III) benzoate (B1203000) complex has been reported as an efficient and environmentally benign catalyst for certain organic transformations. rsc.org In the broader context of producing precursors like diethyl malonate, solid acid catalysts such as 12-tungstophosphoric acid have been employed to facilitate esterification under milder conditions, offering advantages in terms of separation and reusability. google.com The application of such sustainable catalysts to the specific alkylation step required for this compound synthesis is a logical next step in developing greener production routes.

Table 2: Comparison of Catalytic Systems in Malonate Synthesis

| Catalyst Type | Metal | Key Features | Sustainability Aspect |

|---|---|---|---|

| Transition Metal Complexes | Pd, Rh, Co | High activity and yield in carbonylation reactions. google.comgoogle.com | Often require careful handling and recovery to mitigate environmental impact. |

| Solid Acid Catalysts | W, P | Reusable, easy to separate from the reaction mixture. google.com | Reduces waste and simplifies purification processes. |

| Sustainable Metal Complexes | Fe | Based on an abundant, non-toxic metal. rsc.org | Lower environmental footprint and potential for reduced cost. |

Scale-Up Considerations and Industrial Synthesis Development

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness. The industrial synthesis of its precursor, diethyl malonate, provides a model for these considerations.

Industrial processes for diethyl malonate often involve the carbonylation of ethyl chloroacetate in the presence of ethanol. google.comgoogle.com Key parameters that must be controlled during scale-up include:

Pressure: Reactions are often conducted under elevated carbon monoxide pressure, typically in the range of 0.5 to 4 MPa. google.comgoogle.com

Temperature: The optimal reaction temperature is generally maintained between 70°C and 145°C. google.com

Catalyst System: The choice of catalyst (e.g., cobalt or palladium complexes) and co-catalysts or promoters (e.g., sodium iodide) is critical for achieving high conversion rates, which can be up to 98%. google.comresearchgate.net

Reaction Time: Industrial reactions are optimized for time efficiency, with reaction times ranging from 10 to 72 hours depending on the specific process. google.comgoogle.com

Solvent and Reagent Ratios: The molar ratios of reactants, such as ethyl chloroacetate to ethanol, and the volume of solvent are carefully controlled to maximize yield and facilitate product purification. google.com

Developing an industrial process for this compound would involve a two-step synthesis: first, the large-scale production of diethyl malonate, followed by the alkylation step with a phenoxypropyl-containing reagent. Each step would require rigorous process development and optimization to ensure the final product is produced in high yield and purity, meeting the economic demands of industrial application.

Chemical Transformations and Reaction Pathways of Diethyl 3 Phenoxypropyl Malonate

Alpha-Carbon Functionalization Reactions

The carbon atom situated between the two carbonyl groups of the malonate moiety is known as the α-carbon or methylene (B1212753) carbon. The protons attached to this carbon are significantly acidic (pKa of diethyl malonate is ~13) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting carbanion (enolate) through resonance. wikipedia.org This acidity is the cornerstone of a wide array of functionalization reactions at the alpha-position. libretexts.org

Stereoselective Alkylation and Arylation at the Methylene Carbon

The formation of a nucleophilic enolate upon treatment with a suitable base, such as sodium ethoxide, is the first step in the functionalization of the methylene carbon. libretexts.orgwikipedia.org This enolate can then react with various electrophiles in nucleophilic substitution reactions.

Alkylation: The reaction of the diethyl (3-phenoxypropyl)malonate enolate with alkyl halides is a classic example of malonic ester synthesis, leading to the formation of a new carbon-carbon bond at the alpha-position. wikipedia.org While this alkylation can be performed with a variety of alkyl halides, the reaction proceeds most efficiently via an Sₙ2 mechanism, favoring primary and secondary alkyl halides. libretexts.org

The stereoselectivity of this alkylation can be controlled, particularly when forming chiral, non-racemic quaternary stereogenic centers. nih.gov Computational and experimental studies on related bicyclic malonates have shown that the diastereoselectivity of alkylation is influenced by subtle energetic differences between transition states, which can be affected by the steric environment of the substrate and the size of the electrophile. nih.gov For instance, alkylation with a small electrophile like methyl iodide may proceed from one face of the molecule, while larger electrophiles may approach from the opposite face. nih.gov

Arylation: Introducing an aryl group at the alpha-carbon is more challenging because aryl halides are generally poor electrophiles for Sₙ2 reactions. wikipedia.org However, specialized methods have been developed to facilitate this transformation. Copper-catalyzed C-arylation, for example using copper(I) iodide (CuI) with cesium carbonate or using CuO nanoparticles, has proven effective for the arylation of diethyl malonate with various aryl halides. wikipedia.orgresearchgate.net These methods provide a viable route to synthesize α-aryl malonic esters.

Introduction of Diverse Electrophilic Moieties

The nucleophilic enolate of this compound can react with a wide range of electrophiles beyond alkyl and aryl halides, allowing for the introduction of various functional groups. nih.govnih.gov This versatility is a key feature of active methylene compounds in organic synthesis.

For example, diethyl malonate can undergo a Michael addition reaction with α,β-unsaturated compounds. mdpi.com A notable reaction is the nitrosation of diethyl malonate using sodium nitrite (B80452) in acetic acid, which yields diethyl oximinomalonate. wikipedia.org This product can be further transformed, for instance, through catalytic hydrogenation to produce diethyl aminomalonate, a valuable precursor for amino acid synthesis. wikipedia.org The reactivity of the alpha-carbon also allows for reactions like acylation, which can be achieved using acyl chlorides or anhydrides.

Halogenation and Subsequent Nucleophilic Displacement

The active methylene group of malonic esters can be halogenated. The bromination of diethyl malonate, for instance, can be achieved by reacting it with bromine, often in a solvent like carbon tetrachloride, to produce diethyl bromomalonate. orgsyn.org The reaction is believed to proceed through the enol form of the malonate. rsc.org Studies on malonic acid have shown that the reaction with halogens like bromine and iodine is consistent with a rate-limiting reaction between the halogen and the enol tautomer. rsc.org

The resulting α-halo malonate, such as diethyl bromo(3-phenoxypropyl)malonate, is a versatile intermediate. The halogen atom acts as a good leaving group, enabling subsequent nucleophilic displacement reactions with a variety of nucleophiles. This two-step sequence allows for the introduction of functionalities that may not be possible through direct reaction with the enolate.

Ester Group Modifications

The two diethyl ester groups of this compound can undergo transformations typical of carboxylic acid esters, primarily hydrolysis and transesterification.

Hydrolysis and Decarboxylation Pathways to Substituted Carboxylic Acids

One of the most significant applications of malonic esters in synthesis involves the hydrolysis of the ester groups followed by decarboxylation. wikipedia.org This sequence converts an α-substituted diethyl malonate into a substituted carboxylic acid. youtube.com

The process typically involves two key steps:

Hydrolysis: The diester is treated with a base, such as sodium hydroxide, followed by acidification. libretexts.org This saponification process converts both ester groups into carboxylate anions, which are then protonated to form a substituted malonic acid (a 1,3-dicarboxylic acid).

Decarboxylation: The resulting substituted malonic acid is unstable to heat and readily loses a molecule of carbon dioxide upon heating to yield a substituted carboxylic acid. wikipedia.orgyoutube.com

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation & Alkylation | 1. Sodium Ethoxide (NaOEt) 2. Alkyl Halide (R-X) | Diethyl Alkyl(3-phenoxypropyl)malonate |

| 2 | Ester Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | Alkyl(3-phenoxypropyl)malonic Acid |

| 3 | Decarboxylation | Heat (Δ) | 2-Alkyl-4-phenoxybutanoic Acid |

Transesterification Reactions for Altered Ester Functionality

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this means the ethyl groups can be replaced by other alkyl groups.

This transformation is useful for modifying the properties of the ester or for situations where a different ester is required for a subsequent reaction step. To prevent a mixture of products, the reaction is driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol (in this case, ethanol) as it is formed. wikipedia.org

Amidation and Imide Formation

The reaction of this compound with amines can lead to the formation of amides. For instance, its reaction with N,N'-diisopropylcarbodiimide can be used in peptide synthesis. nih.gov In this context, the malonate acts as a precursor to an activated species that then reacts with an amine to form a peptide bond. A notable reaction involves the formation of N,N-diethyl-2-phenylmalonamide, which has been shown to be resistant to certain hydrolytic cleavage pathways that are observed with the corresponding diethyl ester. nih.gov

Furthermore, the reaction of diethyl malonate derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of cyclic structures. For example, the condensation of 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones with hydrazine hydrate yields 5-hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepines. researchgate.net This demonstrates the utility of malonates in the synthesis of heterocyclic compounds.

Reduction of Ester Groups to Corresponding Alcohols

The ester groups of this compound can be reduced to the corresponding primary alcohols. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the complete reduction of both ester functionalities to hydroxyl groups. youtube.com This process is a standard method for converting esters to alcohols in organic synthesis.

Condensation Reactions Involving the Active Methylene

The methylene group (-CH₂-) situated between the two carbonyl groups in this compound is highly acidic and is referred to as an active methylene group. This acidity allows for the facile formation of a carbanion, which can then participate in various condensation reactions.

Knoevenagel Condensation with Carbonyl Compounds

The Knoevenagel condensation is a key reaction of active methylene compounds like this compound. It involves the reaction with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated dicarbonyl compounds. thermofisher.comresearchgate.net This reaction is catalyzed by bases such as primary and secondary amines (e.g., ethylamine, piperidine), or even proteins like bovine serum albumin (BSA) and gelatin under certain conditions. thermofisher.comorganicreactions.orgrsc.org

The general mechanism involves the deprotonation of the malonate by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule yields the condensed product. amazonaws.com The reaction conditions, including the choice of catalyst and solvent, are important factors influencing the reaction's efficiency. thermofisher.com For example, using immobilized gelatin in DMSO has been shown to be an effective and recyclable catalytic system for the Knoevenagel condensation of various aldehydes with diethyl malonate. amazonaws.com

Table 1: Examples of Knoevenagel Condensation Catalysts and Conditions

| Catalyst | Solvent | Temperature | Reactant | Product Type | Reference |

| Diethylamine | - | - | Formaldehyde | Bis-adduct | thermofisher.com |

| Piperidine | - | 0°C | Benzaldehyde | Ethyl benzylidene acetoacetate | thermofisher.com |

| Immobilized Gelatin | DMSO | Room Temperature | Aliphatic and Aromatic Aldehydes | α,β-unsaturated dicarbonyls | amazonaws.com |

| Immobilized Bovine Serum Albumin (BSA) | DMSO | Room Temperature | Aliphatic, Heterocyclic, and Aromatic Aldehydes | α,β-unsaturated dicarbonyls | rsc.org |

Other Base-Catalyzed Condensations

Beyond the Knoevenagel condensation, the active methylene group of this compound can participate in other base-catalyzed condensation reactions. A prominent example is the Michael addition, where the malonate enolate adds to α,β-unsaturated carbonyl compounds. This reaction is a fundamental carbon-carbon bond-forming reaction. The use of organocatalysts, such as bispidines, has been explored for the Michael addition of diethyl malonate to β-nitrostyrene. mdpi.com

Additionally, diethyl malonate derivatives can undergo cyclocondensation reactions with 1,3-dinucleophiles, such as urea (B33335) or 2-aminopyridine, to form six-membered heterocyclic rings. nih.gov These reactions often require elevated temperatures or the presence of a base. nih.gov

Cyclization Reactions Utilizing this compound as a Building Block

The structure of this compound, with its reactive methylene group and ester functionalities, makes it a valuable precursor for the synthesis of various cyclic compounds.

Intramolecular Cyclization to Carbocyclic Systems (e.g., Perkin Alicyclic Synthesis)

An important application of malonic esters in forming cyclic structures is the Perkin alicyclic synthesis. drugfuture.com This reaction involves the intramolecular cyclization of a malonic ester derivative that has been previously alkylated with a dihalide. wikipedia.org The process starts with the alkylation of the malonic ester, and a subsequent intramolecular nucleophilic substitution reaction leads to the formation of a carbocyclic ring. youtube.comwikipedia.org

For example, reacting diethyl malonate with a dihaloalkane like 1,3-dibromopropane (B121459) in the presence of a base such as sodium ethoxide first leads to alkylation at the active methylene position. A second deprotonation and subsequent intramolecular attack of the resulting carbanion on the carbon bearing the second halogen atom closes the ring, forming a cyclobutane (B1203170) derivative in this case. youtube.com This method is a classic approach for synthesizing alicyclic compounds. drugfuture.com

Synthesis of Heterocyclic Frameworks (e.g., Pyrroles, Fused Pyrimidines)

The versatile structure of this compound, featuring a reactive methylene group flanked by two ester functionalities and a flexible ether-linked side chain, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its chemical properties allow for cyclocondensation reactions with various reagents to form stable ring systems, which are of significant interest in medicinal chemistry and materials science. This section explores the transformation of this compound into significant heterocyclic frameworks, particularly focusing on the synthesis of fused pyrimidines.

The construction of pyrimidine-based rings from this compound typically follows the well-established principle of reacting a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328). gatech.edumdpi.com This condensation reaction, usually carried out in the presence of a strong base like sodium ethoxide, leads to the formation of a six-membered pyrimidine (B1678525) ring. The (3-phenoxypropyl) group at the 5-position of the resulting pyrimidine ring introduces a degree of conformational flexibility and lipophilicity that can be advantageous for various applications.

A primary example of this transformation is the synthesis of 5-(3-phenoxypropyl)barbituric acid. In a typical procedure, this compound is treated with urea in the presence of a base such as sodium ethoxide in an alcoholic solvent. orgsyn.orgcutm.ac.in The reaction proceeds via an initial nucleophilic attack of the deprotonated urea on one of the ester carbonyls of the malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) to yield the barbiturate (B1230296) ring.

The general reaction scheme is depicted below:

Image of the reaction scheme for the synthesis of 5-(3-phenoxypropyl)barbituric acid from this compound and urea.

Detailed research findings for this type of transformation with analogous substituted diethyl malonates are presented in the following table, illustrating the typical reaction conditions and outcomes.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Diethyl malonate | Urea | Sodium ethoxide | Ethanol | Reflux, 7 hours | Barbituric acid | 72-78 |

| Diethyl ethylmalonate | Urea | Sodium ethoxide | Ethanol | Reflux | 5-Ethylbarbituric acid | Not specified |

| 2-(4-Formylphenyl)diethyl malonate | Urea | Sodium ethoxide | Ethanol | Not specified | 5-(4-Formylphenyl)barbituric acid | Not specified |

This table presents data from analogous reactions to illustrate the synthesis of barbituric acid derivatives. The specific yield for 5-(3-phenoxypropyl)barbituric acid would require experimental determination.

Beyond the synthesis of barbiturates, this compound can be employed in the construction of other fused pyrimidine systems. For instance, condensation with guanidine would lead to the formation of 2-amino-5-(3-phenoxypropyl)pyrimidine-4,6-diol. Similarly, reaction with thiourea would yield 5-(3-phenoxypropyl)-2-thioxo-dihydropyrimidine-4,6-dione (a thiobarbiturate derivative). These reactions follow a similar mechanism to the one with urea. nih.gov

While the direct synthesis of pyrroles from this compound is less commonly reported, it is conceivable through multi-step sequences. For instance, modification of the ester groups and subsequent reaction with an appropriate amine-containing reagent could potentially lead to the formation of a pyrrole (B145914) ring. However, the construction of pyrimidine and fused pyrimidine frameworks remains the most direct and well-established application of this substituted malonic ester in heterocyclic synthesis.

Derivatization and Functionalization Strategies Employing Diethyl 3 Phenoxypropyl Malonate

Synthesis of Substituted Carboxylic Acid Precursors via Malonic Ester Synthesis

The classic malonic ester synthesis is a powerful method for converting alkyl halides into substituted carboxylic acids, and diethyl (3-phenoxypropyl)malonate is a prime candidate for this type of transformation. wikipedia.orgontosight.aiyoutube.com The core of this synthetic strategy lies in the acidity of the α-hydrogens of the malonate, which can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate acts as a potent nucleophile, capable of reacting with a variety of electrophiles, most commonly alkyl halides, in an SN2 reaction. organicchemistrytutor.comwikipedia.orglibretexts.org

In the context of this compound, the existing 3-phenoxypropyl group means the starting material is already a monosubstituted malonic ester. The remaining acidic α-hydrogen can be removed by a base to form an enolate. This enolate can then be alkylated with a second, different alkyl halide (R-X). This step introduces a second substituent onto the α-carbon, leading to a disubstituted malonic ester.

Subsequent hydrolysis of the two ester groups, typically under acidic or basic conditions, yields a substituted malonic acid. libretexts.org This dicarboxylic acid is then subjected to heating, which induces decarboxylation—the loss of one of the carboxyl groups as carbon dioxide. youtube.comlibretexts.org The final product is a carboxylic acid with the 3-phenoxypropyl group and the newly introduced R group attached to the α-carbon. This process allows for the creation of a wide array of substituted carboxylic acids where one of the substituents is the 3-phenoxypropyl moiety.

A general representation of this process is as follows:

| Step | Reactants | Product | Description |

| 1. Enolate Formation | This compound, Base (e.g., NaOEt) | Enolate of this compound | Deprotonation of the α-hydrogen. |

| 2. Alkylation | Enolate, Alkyl Halide (R-X) | Diethyl (3-phenoxypropyl)(R)malonate | Nucleophilic substitution (SN2) to form a C-C bond. |

| 3. Hydrolysis | Diethyl (3-phenoxypropyl)(R)malonate, Acid/Base and Water | (3-Phenoxypropyl)(R)malonic acid | Conversion of both ester groups to carboxylic acids. |

| 4. Decarboxylation | (3-Phenoxypropyl)(R)malonic acid, Heat | 2-(3-Phenoxypropyl)-alkanoic acid | Loss of CO2 to yield the final substituted carboxylic acid. |

Generation of Ketone and Aldehyde Intermediates via Modified Malonate Methodologies

While the standard malonic ester synthesis yields carboxylic acids, modifications of this methodology can be employed to generate ketone and aldehyde intermediates. One such related procedure is the acetoacetic ester synthesis, which converts an alkyl halide into a methyl ketone. sigmaaldrich.com By analogy, if this compound were to be used in a similar synthetic sequence, it could potentially lead to the formation of ketones bearing the 3-phenoxypropyl group.

The generation of aldehydes from malonic esters is less direct but can be achieved through multi-step sequences. For instance, the carboxylic acid obtained from the malonic ester synthesis can be reduced to a primary alcohol, which can then be oxidized to an aldehyde using specific reagents that prevent over-oxidation to the carboxylic acid.

Incorporation into Complex Molecular Architectures

The structural features of this compound make it an attractive starting material for the construction of more elaborate molecules, including advanced organic intermediates and precursors for bioactive compounds.

Multi-step Synthesis of Advanced Organic Intermediates

The reactivity of the malonate core allows for its incorporation into larger, more complex structures through sequential reactions. For example, the enolate of this compound can participate in Michael additions to α,β-unsaturated compounds, forming new carbon-carbon bonds and extending the molecular framework. chemicalbook.com Furthermore, the resulting substituted malonate can undergo cyclization reactions. For instance, if the introduced alkyl group contains a suitable leaving group, an intramolecular alkylation can lead to the formation of cyclic compounds. wikipedia.org These strategies are fundamental in the synthesis of carbocyclic and heterocyclic systems. nih.govaskfilo.com

Building Blocks for Non-Prohibited Bioactive Molecule Precursors (focus on synthetic methods, not efficacy)

Derivatives of diethyl malonate are widely used in the synthesis of a variety of pharmaceutical compounds. wikipedia.orgontosight.aichemicalbook.comaskfilo.com The general synthetic utility of malonic esters in creating diverse molecular scaffolds makes them valuable in medicinal chemistry. This compound can serve as a precursor in the synthesis of various heterocyclic systems, which are common motifs in bioactive molecules. For example, condensation reactions with urea (B33335) or thiourea (B124793) can lead to barbiturate-like structures. Similarly, reactions with hydrazines can yield pyrazolidine (B1218672) derivatives. The phenoxypropyl group can be a key structural element in the design of new molecular entities for investigation in drug discovery programs.

Design and Synthesis of Advanced Linkers and Spacers for Macromolecular Systems

The 3-phenoxypropyl group in this compound provides a flexible spacer arm with an aromatic terminus. This feature can be exploited in the design of advanced linkers and spacers for various macromolecular applications. The malonate portion of the molecule can be further functionalized, for example, by converting the ester groups into other functionalities like amides or by using the α-carbon as an attachment point.

The phenoxy group can also be modified, for instance, by introducing other functional groups onto the phenyl ring, to allow for conjugation to other molecules or materials. This dual functionality makes this compound a potential building block for creating bifunctional linkers used in areas such as proteomics, drug delivery, and materials science. The length and flexibility of the propyl chain combined with the reactivity of the malonate and the potential for modification of the phenyl ring offer a high degree of modularity in linker design.

Mechanistic Investigations of Reactions Involving Diethyl 3 Phenoxypropyl Malonate

Elucidation of Enolate Formation and Alkylation Mechanisms

The reactivity of diethyl (3-phenoxypropyl)malonate is largely governed by the acidity of the α-hydrogens located on the carbon atom between the two carbonyl groups. libretexts.orglibretexts.org The presence of these two electron-withdrawing ester groups significantly increases the acidity of these protons (pKa ≈ 13 in DMSO), facilitating their removal by a suitable base to form a resonance-stabilized enolate. libretexts.orglibretexts.orgwikipedia.org

The mechanism of enolate formation typically involves the reaction of this compound with a base, such as sodium ethoxide (NaOEt). libretexts.org The ethoxide ion abstracts an α-hydrogen, leading to the formation of a carbanion. This carbanion is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms, forming a resonance-stabilized enolate ion. libretexts.orgorganicchemistrytutor.com

Once formed, this nucleophilic enolate can participate in alkylation reactions, most commonly through an SN2 mechanism with an alkyl halide. libretexts.orglibretexts.org The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. libretexts.org The choice of base is critical; using an alkoxide that matches the ester's alcohol component (i.e., ethoxide for a diethyl ester) prevents transesterification side reactions. wikipedia.org The alkylation can be repeated if a second acidic α-hydrogen is present, allowing for the introduction of two different alkyl groups. libretexts.orgwikipedia.org

Stereochemical Considerations and Control in this compound Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when new stereocenters are formed. During alkylation, if the incoming alkyl group and the existing 3-phenoxypropyl group on the α-carbon are different, a new stereocenter is created. In the absence of a chiral influence, the reaction will typically result in a racemic mixture of enantiomers. libretexts.org This is because the planar, achiral enolate intermediate can be attacked by the electrophile from either face with equal probability. masterorganicchemistry.com

Achieving stereocontrol in these transformations often requires the use of chiral auxiliaries, catalysts, or reagents. For instance, enantioselective Michael-type additions of dialkyl malonates have been achieved using chiral organocatalysts, such as amino-thioureas. acs.org These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The absolute configuration of the product is often dictated by the configuration of the catalyst used. acs.org

Role of Catalysis in Enhancing Reaction Efficiency, Selectivity, and Scope

In the context of the malonic ester synthesis, the base used for enolate formation, such as sodium ethoxide, can be considered a catalyst for the initial deprotonation step. libretexts.orglibretexts.org More advanced catalytic systems are employed to achieve specific outcomes. For example, palladium-catalyzed reactions have been utilized for the difunctionalization of alkenes with malonate nucleophiles, leading to the synthesis of substituted cyclopentanes. nih.gov In these reactions, a palladium complex facilitates the coupling of an alkenyl or aryl triflate with the diethyl malonate. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral amino-thiourea catalysts have been successfully used to catalyze the enantioselective Michael addition of dialkyl malonates to β-arylethenesulfonyl fluorides. acs.org These catalysts activate the reactants through hydrogen bonding and direct the stereochemical course of the reaction. The use of catalysts can also be crucial in industrial processes, such as the synthesis of diethyl malonate itself, where metal complexes can catalyze the carbonylation of chloroacetic acid derivatives. google.com

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly influence the outcome and selectivity of reactions involving this compound. Solvents can affect the solubility of reactants, the stability of intermediates, and the rates of reaction.

In the malonic ester synthesis, an alcohol corresponding to the ester's alkoxy group (e.g., ethanol (B145695) for diethyl malonate) is often used as the solvent in conjunction with the corresponding alkoxide base. libretexts.org This choice helps to prevent transesterification. wikipedia.org The polarity of the solvent can also play a crucial role. For instance, in the hydrolysis of diethyl 2-(perfluorophenyl)malonate, the use of acetic acid as a co-solvent was found to be necessary to overcome miscibility issues between the ester and the aqueous acid, leading to a successful reaction. beilstein-journals.org

In some cases, specific solvent mixtures are optimized to improve product separation and purification. For example, a ternary solvent mixture of hexanes, dichloromethane, and ethyl acetate (B1210297) was found to be more effective for the chromatographic purification of certain malonate derivatives compared to a binary mixture. taylorandfrancis.com Theoretical studies using computational models like the Polarizable Continuum Model (PCM) can also be employed to predict and understand the influence of different solvents on reaction energetics and pathways. nih.gov

Computational Chemistry Approaches to Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving this compound at a molecular level. These methods allow for the study of reaction pathways, the characterization of transition states, and the elucidation of the roles of catalysts and solvents.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. acs.orgacs.orgresearchgate.net DFT calculations can be employed to determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This information is invaluable for mapping out the potential energy surface of a reaction and identifying the most likely reaction pathway.

For example, DFT studies on related malonic acid derivatives have been used to analyze the stability of different enol tautomers and to understand the factors influencing their formation. acs.orgacs.org Such calculations can also be used to investigate the activation barriers of reaction steps, providing insights into reaction rates. nih.govresearchgate.net By modeling the interaction between the malonate, electrophiles, and catalysts, DFT can help to explain the origins of chemo- and stereoselectivity.

Molecular Dynamics Simulations of Reactant-Catalyst Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.orgyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, solvent effects, and interactions between reactants and catalysts that occur during a reaction. youtube.comresearchgate.net

In the context of this compound reactions, MD simulations could be used to explore the binding of the substrate to a catalyst's active site. acs.org This can help to understand how the catalyst orients the reactants to achieve high selectivity. For instance, MD simulations have been used to study the stability of ligand-protein complexes, which is analogous to the interaction between a malonate derivative and a chiral catalyst. acs.org These simulations can reveal key interactions, such as hydrogen bonds, that are responsible for the stabilization of the transition state and the observed stereochemical outcome. acs.org

Advanced Applications of Diethyl 3 Phenoxypropyl Malonate in Chemical Synthesis and Materials Science

Applications in Polymer Chemistry and Functional Materials

The unique structure of diethyl (3-phenoxypropyl)malonate, combining a reactive malonate core with a flexible phenoxypropyl side chain, suggests its potential utility in the creation of advanced polymers and functional materials.

Precursor for Specialty Monomers and Functional Polymers

While direct polymerization of this compound is not prominently featured in current research, the broader class of malonate esters is recognized for its role as precursors in polymerization processes. chemicalbook.com For instance, related compounds like diethyl methylidene malonate (DEMM) are used in anionic polymerization to create coatings. rsc.org The active methylene (B1212753) group in malonates can be functionalized, making them versatile building blocks for more complex monomers. chemicalbook.comyoutube.com The phenoxypropyl group in this compound could impart specific properties such as increased thermal stability or altered solubility to polymers derived from it, although specific research in this area is limited.

Use in Modifying Polymer Blends and Enhancing Mechanical Properties

There is currently a lack of specific research data on the use of this compound as an additive for modifying polymer blends or enhancing mechanical properties. In principle, its ester groups and the phenoxypropyl side chain could influence the miscibility and interfacial adhesion between different polymer phases, but experimental evidence is not available in the reviewed literature.

Synthesis of Malonate Polyesters as Metal-Chelating Materials

A significant application for malonate-derived polymers is in the field of metal chelation. The 1,3-dicarbonyl structure of the malonate group is a well-known bidentate ligand capable of binding to metal ions. nih.govresearchgate.net Research has demonstrated the synthesis of linear polyesters from dimethyl malonate (a related, simpler compound) and various diols through enzyme catalysis. nih.govwhiterose.ac.ukunit.no These malonate polyesters have shown effectiveness as metal chelators for extracting metal ions like copper from aqueous solutions. nih.gov

In these studies, the polyester's malonate units act as the chelating points. The process typically involves a biphasic system where the polymer, dissolved in an organic solvent, extracts metal ions from an aqueous phase. nih.govwhiterose.ac.uk Although these studies did not use this compound specifically, the fundamental chelating ability resides in the malonate moiety itself. Therefore, it is chemically plausible that polyesters synthesized from this compound could also function as metal-chelating materials. The presence of the phenoxypropyl side chain might influence the polymer's solubility and the efficiency of metal extraction.

One study detailed the unsuccessful attempt to synthesize malonate polyesters using common metal catalysts like antimony oxide and titanium butoxide, which was attributed to the malonate's tendency to chelate the metal catalyst itself, thereby deactivating it. nih.govresearchgate.net This highlights the strong chelating nature of the malonate group. The successful synthesis was achieved using an enzymatic approach with Candida antarctica lipase (B570770) B. nih.govunit.no

Table 1: Metal-Catalyzed Synthesis Attempts of Malonate Polyesters (Using Dimethyl Malonate)

Data adapted from a study on dimethyl malonate. Mn = Number Average Molecular Weight; DP = Degree of Polymerization. Source: researchgate.net

Role in the Development of Novel Synthetic Methodologies

The reactive nature of the malonate scaffold makes it a valuable tool in organic synthesis, including the development of new catalytic systems and asymmetric reactions.

As a Component in New Catalytic Systems or Ligand Precursors

While there is no specific information on this compound being used as a ligand precursor, the broader family of malonic esters and related phosphorus(III) compounds are central to the design of ligands for homogeneous catalysis. northampton.ac.uk For example, titanium has been shown to form complexes with dimethyl malonate, creating a catalyst useful for polypropylene (B1209903) polymerization. nih.gov This demonstrates the potential of malonates to act as ligands in catalytic systems. The specific structure of the phenoxypropyl side chain could theoretically be exploited to tune the steric and electronic properties of a potential ligand, but this remains a hypothetical application without direct research evidence.

Intermediacy in Agrochemical Research and Development

This compound serves as a key intermediate in the synthesis of complex molecules for the agrochemical industry. Its utility stems from the combination of a reactive malonate core and a phenoxypropyl side chain, which can be strategically manipulated to create a diverse range of molecular architectures for screening and development.

Synthesis of Agrochemical Building Blocks

The malonic ester functionality in this compound is a versatile platform for the synthesis of various agrochemical building blocks. The active methylene group, flanked by two ester functionalities, can be readily deprotonated to form a stable carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation, to introduce additional substituents.

One of the primary applications of malonate derivatives in agrochemical synthesis is the construction of heterocyclic compounds, which form the core of many modern herbicides, fungicides, and insecticides. nih.gov For instance, diethyl malonate and its derivatives are used in the synthesis of 1,3,4-triazine-based herbicides. wikipedia.org The general synthetic strategy involves the reaction of the malonate with a suitable dinucleophile or a series of reagents to construct the heterocyclic ring system. The phenoxypropyl group in this compound can be carried through these synthetic sequences to afford functionalized heterocyclic building blocks. These building blocks can then be further elaborated to produce final agrochemical candidates.

The Knoevenagel condensation is another important reaction utilizing malonate derivatives, where they react with aldehydes or ketones to form α,β-unsaturated compounds. sodium-methoxide.net These products are valuable intermediates for the synthesis of a wide array of more complex molecules, including certain classes of pesticides. The presence of the phenoxypropyl group can influence the reactivity and properties of the resulting unsaturated system, offering a route to novel agrochemical precursors.

Furthermore, the ester groups of this compound can be hydrolyzed and decarboxylated to yield a substituted acetic acid derivative. This classic malonic ester synthesis provides a straightforward method for introducing a (3-phenoxypropyl)acetic acid moiety into a target molecule, a structural motif that may be of interest in the design of new plant growth regulators or herbicides. youtube.com

A summary of the synthetic utility of this compound in generating agrochemical building blocks is presented in the table below.

| Reaction Type | Reagents | Resulting Building Block | Potential Agrochemical Class |

| Alkylation/Acylation | Alkyl/Acyl Halides | Substituted (3-phenoxypropyl)malonates | Herbicides, Fungicides, Insecticides |

| Heterocycle Formation | Dinucleophiles | Functionalized Heterocycles | Herbicides, Fungicides |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Esters | Pesticides |

| Hydrolysis/Decarboxylation | Acid/Base, Heat | (3-Phenoxypropyl)acetic Acid Derivatives | Herbicides, Plant Growth Regulators |

Exploration of Structure-Activity Relationships in Precursor Molecules

The development of new and effective agrochemicals relies heavily on the systematic exploration of structure-activity relationships (SAR). This process involves synthesizing a series of structurally related compounds and evaluating their biological activity to identify the key molecular features responsible for the desired effect. This compound is a valuable tool in this process as it allows for the introduction of a specific lipophilic and flexible side chain, the 3-phenoxypropyl group, into a variety of molecular scaffolds.

The phenoxy moiety itself is a common feature in many commercial pesticides, and its presence in a precursor molecule can be a starting point for SAR studies. Researchers can systematically modify the phenoxy ring with different substituents (e.g., halogens, alkyl groups, nitro groups) to investigate how these changes affect the biological activity of the final compounds. nih.gov Similarly, the propyl linker can be varied in length or replaced with other functionalities to probe the optimal spatial arrangement for interaction with the biological target.

By incorporating this compound into the synthesis of a lead compound, chemists can generate a library of analogues with variations in the phenoxypropyl tail. The biological screening of these analogues can provide crucial data on how the size, shape, and electronic properties of this substituent influence the compound's efficacy as a potential herbicide, fungicide, or insecticide. nih.govacs.org This information is vital for optimizing the lead structure and designing more potent and selective agrochemicals.

For example, in the development of novel fungicides, a series of compounds with and without the phenoxypropyl group could be synthesized and tested. A significant increase in antifungal activity in the presence of this group would indicate its importance for the biological effect and guide further synthetic efforts. The table below illustrates a hypothetical SAR study based on a precursor derived from this compound.

| Compound ID | R1 (on Phenoxy Ring) | R2 (on Malonate) | Fungicidal Activity (EC50, µM) |

| A-1 | H | H | 10.5 |

| A-2 | 4-Cl | H | 2.1 |

| A-3 | 2,4-diCl | H | 0.8 |

| A-4 | H | CH3 | 12.2 |

| A-5 | 4-Cl | CH3 | 2.5 |

Applications in Analytical Chemistry Methodology (e.g., Derivatization for detection)

While direct applications of this compound in analytical chemistry are not extensively documented, its chemical structure suggests potential utility as a derivatizing agent for the detection and quantification of certain analytes. The principle of derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical technique, such as enhancing its volatility for gas chromatography (GC) or introducing a chromophore or fluorophore for spectrophotometric or fluorometric detection.

The active methylene group in this compound, following deprotonation, could potentially react with specific analytes containing suitable electrophilic functional groups. This would result in the formation of a new, larger molecule incorporating the phenoxypropylmalonate moiety. The presence of the phenyl ring in this moiety could be exploited for enhanced detection using UV-Vis spectroscopy.

More plausibly, the functional groups within this compound could themselves be the target of derivatization to facilitate its own detection and quantification in various matrices. For instance, the ester groups could be transesterified with a reagent that introduces a fluorescent tag, allowing for highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. frontiersin.org

Furthermore, for analysis by gas chromatography-mass spectrometry (GC-MS), the volatility of this compound might be sufficient for direct analysis. However, if necessary, derivatization techniques commonly applied to malonic esters could be employed. These methods often involve silylation to increase volatility and improve chromatographic peak shape. youtube.comresearchgate.net

A notable application of the parent compound, diethyl malonate, is in the development of fluorescent probes. For example, a fluorescent probe based on diethyl malonate has been constructed for the detection of hydrazine (B178648). nih.govnih.gov This suggests that the malonate functional group can be a key component in the design of chemosensors. By analogy, this compound could potentially be modified to create novel probes for specific analytes, where the phenoxypropyl group might modulate the probe's selectivity or photophysical properties.

The table below summarizes potential derivatization strategies for the analytical detection of compounds like this compound.

| Analytical Technique | Derivatization Strategy | Purpose of Derivatization |

| HPLC-UV | Not always necessary | Enhance UV absorbance for higher sensitivity |

| HPLC-Fluorescence | Transesterification with a fluorescent alcohol | Introduce a fluorophore for sensitive detection |

| GC-MS | Silylation (e.g., with BSTFA or MSTFA) | Increase volatility and improve peak shape |

Future Research Directions and Unexplored Reactivity of Diethyl 3 Phenoxypropyl Malonate

Emerging Catalytic Systems for Challenging Transformations

The functionalization of diethyl (3-phenoxypropyl)malonate offers a platform for creating complex molecular architectures. Future research will likely focus on the development and application of novel catalytic systems to achieve transformations that are currently challenging.

The presence of multiple C-H bonds in the propyl chain and the phenyl ring makes this compound an interesting substrate for late-stage functionalization. Transition-metal catalyzed C-H activation is a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, and its application to this molecule could unlock new synthetic pathways. nih.govnih.gov For instance, palladium-catalyzed C-H arylation could introduce further substituents on the phenyl ring, while rhodium or ruthenium catalysts could enable functionalization of the propyl chain.

Furthermore, the ether linkage, typically considered robust, can be targeted by specialized catalytic systems. Research into the selective cleavage or functionalization of the C-O bond within the phenoxypropyl moiety could lead to the development of novel protecting group strategies or the synthesis of bifunctional molecules.

| Catalyst Type | Potential Transformation on this compound | Research Focus |

| Palladium Complexes | C(sp2)-H arylation of the phenoxy group | Developing ligands for selective ortho-, meta-, or para-functionalization. |

| Rhodium/Ruthenium Complexes | C(sp3)-H functionalization of the propyl chain | Achieving regioselectivity and stereoselectivity in C-H insertion reactions. |

| Nickel Complexes | Cross-coupling reactions at the alpha-carbon of the malonate | Utilizing the malonate as a nucleophile in novel C-C bond-forming reactions. |

| Copper Catalysts | C-O bond functionalization | Exploring methods for ether cleavage or insertion reactions. researchgate.net |

Potential for Photoredox and Electrochemistry in Functionalization Pathways

Photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods, operating under mild conditions and often enabling unique reactivity. nih.gov The application of these techniques to this compound could unveil novel functionalization pathways.

The phenoxy group is a potential site for photocatalytic dearomatization reactions, which could generate complex three-dimensional structures from a flat aromatic starting material. Similarly, the malonate moiety can be engaged in radical reactions initiated by photoredox catalysis, allowing for novel alkylation or acylation patterns. rsc.org

Electrochemical methods could be employed for both oxidative and reductive transformations. Anodic oxidation could lead to the formation of reactive intermediates at the phenoxy group or the malonate core, while cathodic reduction could initiate cleavage of the ether linkage or functionalization of the ester groups. The combination of photoredox catalysis and electrochemistry, known as photoelectrochemistry, could provide access to highly reactive species and unprecedented transformations. nih.gov

| Method | Potential Transformation | Advantages |

| Photoredox Catalysis | Dearomatization of the phenoxy ring | Access to complex 3D scaffolds from simple starting materials. |

| Radical functionalization of the malonate | Mild reaction conditions and high functional group tolerance. rsc.org | |

| Electrochemistry (Oxidative) | Phenoxy group functionalization | Avoidance of harsh chemical oxidants. |

| Electrochemistry (Reductive) | Ether bond cleavage | Selective bond scission under controlled potential. |

| Photoelectrochemistry | Combined oxidative and reductive transformations | Access to highly energetic intermediates and novel reaction pathways. nih.gov |

Exploration of Bio-orthogonal Reactions with Malonate Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. mdpi.comnih.govnih.govnih.gov The development of bio-orthogonal probes based on the this compound scaffold is a promising area of future research.

By incorporating a "clickable" functional group, such as an azide (B81097) or an alkyne, into the molecule, it could be transformed into a probe for biological imaging or targeted drug delivery. The phenoxypropyl chain provides a flexible linker to which a variety of reporter groups or therapeutic agents could be attached. The malonate core itself could be modified to act as a reactive handle for bio-orthogonal ligation.

Research in this area would focus on synthesizing derivatives of this compound that are stable in biological environments and exhibit high reactivity and selectivity in bio-orthogonal coupling reactions. biorxiv.orgresearchgate.netresearchgate.net

| Bio-orthogonal Reaction | Required Modification on Malonate Derivative | Potential Application |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Introduction of a strained alkyne or an azide group. | Live-cell imaging, targeted drug delivery. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Incorporation of a tetrazine or a strained alkene. | Rapid labeling of biomolecules in vivo. |

| Staudinger Ligation | Synthesis of an azide-containing derivative. | Protein modification and tracking. mdpi.comnih.gov |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing complexity of modern drug discovery and materials science necessitates the use of automated synthesis and high-throughput experimentation (HTE) to accelerate research. elsevier.comresearchgate.netnih.govseqens.comspringernature.com this compound, as a versatile building block, is well-suited for integration into such platforms.

Automated synthesizers can be programmed to perform a series of reactions on the malonate core, rapidly generating libraries of diverse compounds for screening. elsevier.comnih.gov For example, a robotic platform could systematically vary the alkyl or aryl groups attached to the malonate, or modify the phenoxy ring with a range of substituents. HTE platforms can then be used to screen these compound libraries for desired biological activities or material properties. researchgate.netspringernature.com

The development of robust and reliable reaction protocols for the functionalization of this compound that are amenable to automation will be a key research focus.

| Platform | Application to this compound | Advantage |

| Automated Synthesizer | Library synthesis of substituted malonates. | Rapid generation of chemical diversity. nih.gov |

| High-Throughput Screening | Screening of compound libraries for biological activity. | Accelerated discovery of new leads. springernature.com |

| Robotic Platforms | Optimization of reaction conditions. | Efficient exploration of large parameter spaces. |

Theoretical Predictions of Novel Reactivity and Molecular Design Principles

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and guiding molecular design. nih.govmit.eduresearchgate.netresearchgate.net Applying these methods to this compound can provide valuable insights into its unexplored reactivity and guide the design of new experiments.

Density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility of novel transformations. For instance, DFT could be employed to study the C-H activation of the propyl chain or the dearomatization of the phenoxy ring, identifying the most likely pathways and the structures of key intermediates and transition states.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of reactions involving this compound with different reagents and under various conditions. nih.govmit.edu This can help to prioritize experiments and avoid unproductive synthetic routes. Furthermore, computational methods can be used to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material performance.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of C-H activation and dearomatization. | Prediction of reaction barriers and product distributions. |

| Machine Learning (ML) | Prediction of reaction outcomes and yields. | Prioritization of experimental efforts and resource optimization. mit.eduresearchgate.net |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets. | Insights into binding modes and structure-activity relationships. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Design of new derivatives with improved potency. |

Q & A

Q. What are the common synthetic routes for preparing diethyl (3-phenoxypropyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, malonate esters can react with 3-phenoxypropyl halides under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF . Yield optimization requires precise control of stoichiometry, temperature (often 60–80°C), and reaction time (12–24 hours). Side reactions, such as over-alkylation or hydrolysis, are mitigated by anhydrous conditions and inert atmospheres. Purity is confirmed via GC-MS or HPLC, with yields typically ranging from 65% to 85% depending on substrate reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the malonate backbone and phenoxypropyl substituent. For example, the ester carbonyls appear at ~170 ppm in ¹³C NMR, while aromatic protons resonate at 6.8–7.4 ppm .

- FTIR : Absorption bands at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z ~294) and fragmentation patterns .

- Elemental Analysis : Carbon/hydrogen content deviations >0.3% indicate impurities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Malonate esters hydrolyze under acidic or basic conditions. For diethyl derivatives, stability studies show:

- Acidic Hydrolysis (pH <3) : Rapid decomposition to malonic acid and 3-phenoxypropanol at elevated temperatures (>40°C) .

- Basic Conditions (pH >10) : Ester saponification occurs, forming water-soluble salts.

- Storage Recommendations : Anhydrous environments at 4°C in amber vials prevent photodegradation and moisture ingress .

Advanced Research Questions